molecular formula C24H30O8 B085615 Flavaspidic acid CAS No. 114-42-1

Flavaspidic acid

Cat. No.: B085615
CAS No.: 114-42-1
M. Wt: 446.5 g/mol
InChI Key: NHVQLOCTXSMKIX-UHFFFAOYSA-N
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Description

Flavaspidic acid is a polyphenolic compound that is a derivative of phloroglucinol. It is primarily isolated from the rhizomes of the plant Dryopteris crassirhizoma. This compound is known for its radical scavenging and antibacterial activities . This compound has several variants, including this compound AB, this compound BB, and this compound PB .

Mechanism of Action

Flavaspidic acid BB has been shown to inhibit the utilization and re-synthesis of protein and tRNA synthesis, thus inhibiting bacterial growth and biofilm formation . It promotes the activity of Hsp70 and inhibits the activity of RNase P .

Future Directions

Flavaspidic acid BB has shown promise as an antibacterial agent for resistant strains . Future studies could aim to test the initial doses of these drugs in combination in order to maintain an effective combination therapy throughout the dosing period .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavaspidic acid can be synthesized through various chemical reactions involving phloroglucinol derivatives. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the rhizomes of Dryopteris crassirhizoma. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Flavaspidic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms of this compound.

Comparison with Similar Compounds

Flavaspidic acid is unique due to its dual role as an antibacterial agent and a radical scavenger. Similar compounds include:

Properties

IUPAC Name

2-butanoyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-6-8-14(25)16-19(28)11(3)18(27)12(20(16)29)10-13-21(30)17(15(26)9-7-2)23(32)24(4,5)22(13)31/h27-31H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVQLOCTXSMKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878659
Record name Flavaspidic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114-42-1
Record name Flavaspidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavaspidic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flavaspidic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLAVASPIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HFR949XW9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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